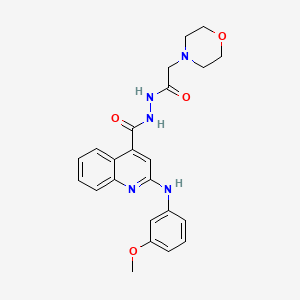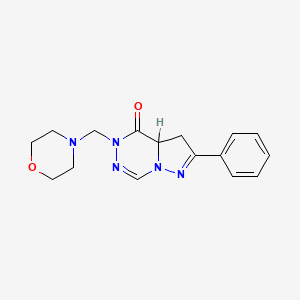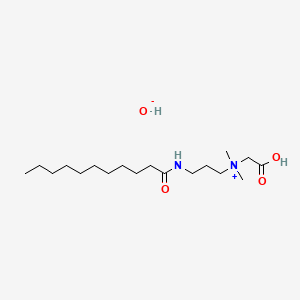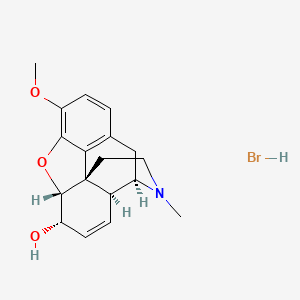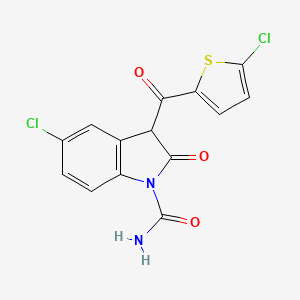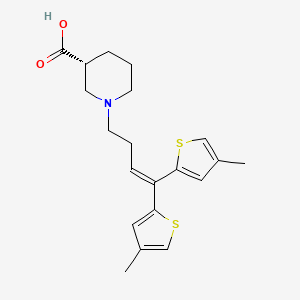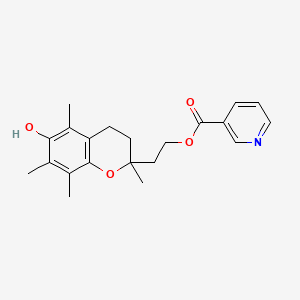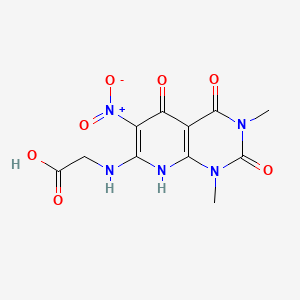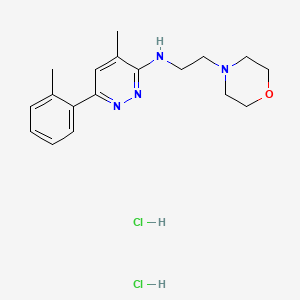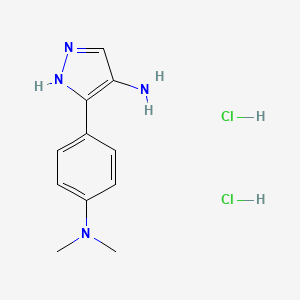
1H-Pyrazol-4-amine, 3-(4-(dimethylamino)phenyl)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazol-4-amine, 3-(4-(dimethylamino)phenyl)-, dihydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structural features, which include a pyrazole ring substituted with a dimethylamino phenyl group. The dihydrochloride form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazol-4-amine, 3-(4-(dimethylamino)phenyl)-, dihydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved by reacting hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Substitution with Dimethylamino Phenyl Group: The pyrazole ring is then subjected to electrophilic aromatic substitution to introduce the dimethylamino phenyl group. This step often requires the use of catalysts such as Lewis acids to facilitate the reaction.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid. This step enhances the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure consistent reaction conditions and high yields.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrazol-4-amine, 3-(4-(dimethylamino)phenyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Lewis acids such as aluminum chloride for electrophilic substitution.
Major Products
Applications De Recherche Scientifique
1H-Pyrazol-4-amine, 3-(4-(dimethylamino)phenyl)-, dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1H-Pyrazol-4-amine, 3-(4-(dimethylamino)phenyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1H-Pyrazol-4-amine, 3-(4-methylphenyl)-, dihydrochloride
- 1H-Pyrazol-4-amine, 3-(4-ethylphenyl)-, dihydrochloride
- 1H-Pyrazol-4-amine, 3-(4-methoxyphenyl)-, dihydrochloride
Uniqueness
1H-Pyrazol-4-amine, 3-(4-(dimethylamino)phenyl)-, dihydrochloride stands out due to its unique dimethylamino substitution, which imparts distinct electronic and steric properties
Propriétés
Numéro CAS |
91857-48-6 |
|---|---|
Formule moléculaire |
C11H16Cl2N4 |
Poids moléculaire |
275.17 g/mol |
Nom IUPAC |
5-[4-(dimethylamino)phenyl]-1H-pyrazol-4-amine;dihydrochloride |
InChI |
InChI=1S/C11H14N4.2ClH/c1-15(2)9-5-3-8(4-6-9)11-10(12)7-13-14-11;;/h3-7H,12H2,1-2H3,(H,13,14);2*1H |
Clé InChI |
DEFYDCFPXTXQEZ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C2=C(C=NN2)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


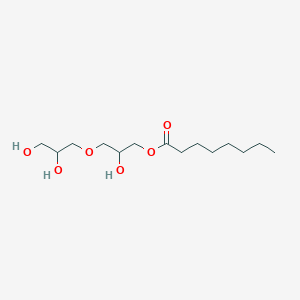
![2-[[2,20-dichloro-14,32-diethyl-9,11,12-tris[[(2-oxo-2-pyridin-1-ium-1-ylethyl)amino]methyl]-18,36-dioxa-4,14,22,32-tetrazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1,3,5(17),6,8,10,12,15,19,21,23(35),24,26,28,30,33-hexadecaen-10-yl]methylamino]-1-pyridin-1-ium-1-ylethanone;tetrachloride](/img/structure/B12755147.png)
